molecular formula C23H23N3O B10903456 4-(dimethylamino)-N-(9-ethyl-9H-carbazol-3-yl)benzamide

4-(dimethylamino)-N-(9-ethyl-9H-carbazol-3-yl)benzamide

Cat. No.: B10903456
M. Wt: 357.4 g/mol
InChI Key: WZIYRXNEKBTYJT-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with different functional groups.

Scientific Research Applications

4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of the dimethylamino group and the carbazole moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(9-ethylcarbazol-3-yl)benzamide

InChI

InChI=1S/C23H23N3O/c1-4-26-21-8-6-5-7-19(21)20-15-17(11-14-22(20)26)24-23(27)16-9-12-18(13-10-16)25(2)3/h5-15H,4H2,1-3H3,(H,24,27)

InChI Key

WZIYRXNEKBTYJT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C41

Origin of Product

United States

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